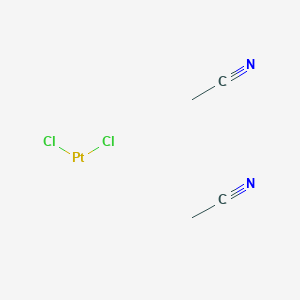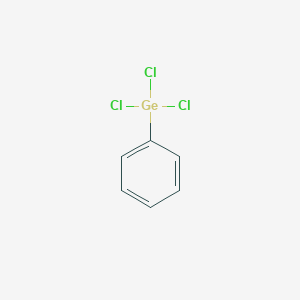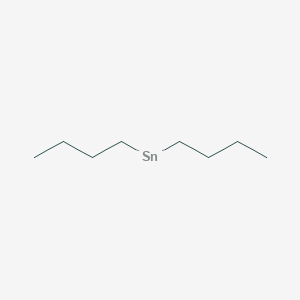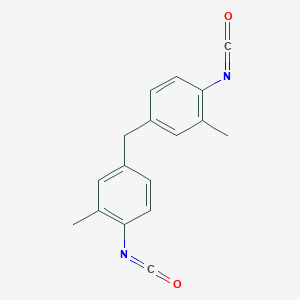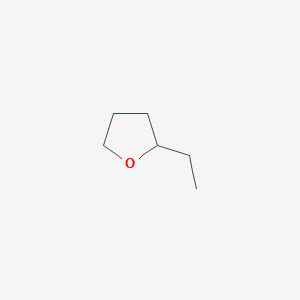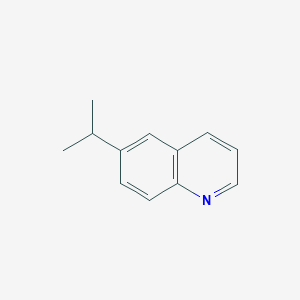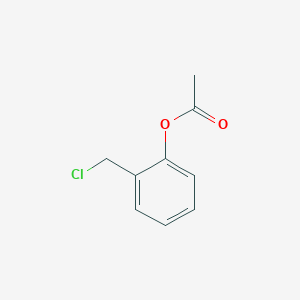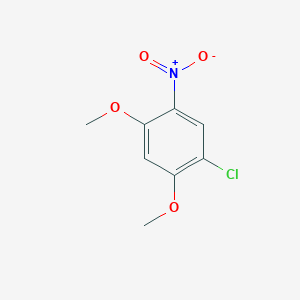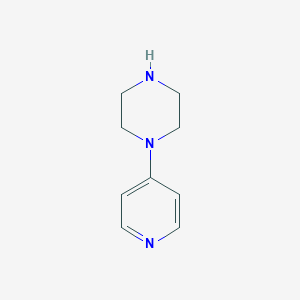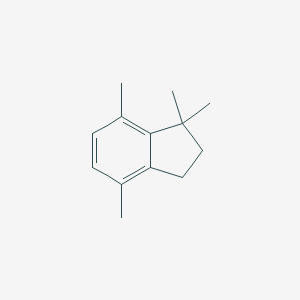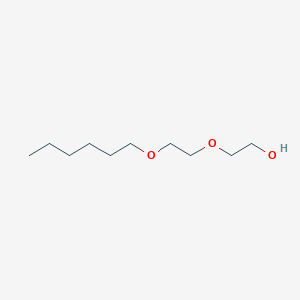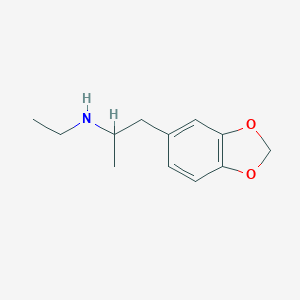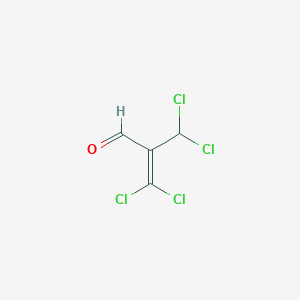
Acrolein, 3,3-dichloro-2-(dichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a chemical compound that is used in various industrial processes. It is a highly reactive and toxic compound that can cause detrimental effects on human health and the environment. The purpose of
Mecanismo De Acción
Acrolein is a highly reactive compound that can interact with various biomolecules, including proteins, DNA, and lipids. It can form covalent bonds with these molecules, leading to alterations in their structure and function. Acrolein has been shown to induce oxidative stress, inflammation, and cell death in various cell types.
Efectos Bioquímicos Y Fisiológicos
Acrolein has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to alter the expression of various genes and proteins involved in cellular signaling pathways and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acrolein has several advantages for use in lab experiments, including its highly reactive nature and ability to form covalent bonds with various biomolecules. However, it is also highly toxic and can cause detrimental effects on human health and the environment. Careful handling and disposal of acrolein are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for the use of acrolein in scientific research. One area of interest is the development of new therapeutic agents that target acrolein-induced oxidative stress and inflammation. Another area of interest is the study of the role of acrolein in various diseases, including cancer and neurodegenerative disorders.
Conclusion
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a highly reactive and toxic compound that has been widely used in scientific research. It has several advantages for use in lab experiments, including its ability to form covalent bonds with various biomolecules. However, careful handling and disposal are necessary to ensure the safety of researchers and the environment. There are several future directions for the use of acrolein in scientific research, including the development of new therapeutic agents and the study of its role in various diseases.
Métodos De Síntesis
Acrolein is typically synthesized through the oxidation of propylene or glycerol. The process involves the use of a catalyst, such as silver or copper, to initiate the oxidation reaction. The resulting product is a clear, colorless liquid with a pungent odor.
Aplicaciones Científicas De Investigación
Acrolein has been widely used in scientific research due to its highly reactive nature and ability to form covalent bonds with various biomolecules. It has been used as a cross-linking agent in the study of protein structure and function, as well as in the development of new therapeutic agents for various diseases.
Propiedades
Número CAS |
14129-84-1 |
|---|---|
Nombre del producto |
Acrolein, 3,3-dichloro-2-(dichloromethyl)- |
Fórmula molecular |
C4H2Cl4O |
Peso molecular |
207.9 g/mol |
Nombre IUPAC |
3,3-dichloro-2-(dichloromethyl)prop-2-enal |
InChI |
InChI=1S/C4H2Cl4O/c5-3(6)2(1-9)4(7)8/h1,3H |
Clave InChI |
VGAPMLASFWCDHB-UHFFFAOYSA-N |
SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
SMILES canónico |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
Otros números CAS |
14129-84-1 |
Sinónimos |
2-(DICHLOROMETHYL)-3,3-DICHLOROPROPENAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



